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Compound of Interest

1-(2-Hydroxy-5-
Compound Name:

iodophenyl)ethanone
CAS No.: 7191-41-5
Cat. No.: B1416762

Get Quote

Executive Summary & Strategic Utility

1-(2-Hydroxy-5-iodophenyl)ethanone (CAS: 7191-41-5), also known as 5-iodo-2-
hydroxyacetophenone, is a critical phenylpropanoid scaffold. Its iodine moiety at the C5
position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-
Miyaura, Sonogashira), enabling the rapid diversification of flavonoid libraries and chalcone
derivatives with anti-inflammatory and antimicrobial potential.

This guide details two distinct synthetic pathways:
¢ The Oxidative lodination Route (

): The industrial "gold standard" for high atom economy and yield.[1]

e The Peroxide-Mediated Green Route (

): A sustainable alternative minimizing heavy metal waste.[1]
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Chemical Identity & Properties

Property Specification
IUPAC Name 1-(2-Hydroxy-5-iodophenyl)ethanone
CAS Number 7191-41-5

Molecular Formula

Molecular Weight 262.04 g/mol
Appearance Pale yellow crystalline solid
Melting Point 6769 °C (Lit.)

Soluble in EtOH, MeOH,

Solubility ]
: Insoluble in

Retrosynthetic Analysis & Mechanism
Regioselectivity Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-
hydroxyacetophenone (2-HAP), contains two directing groups with opposing electronic effects:

e -OH (Position 2): Strongly activating, ortho-/para-director.
e -COCH3 (Position 1): Deactivating, meta-director.
Site Selection:

o Position 3 (Ortho to -OH): Sterically hindered by the adjacent hydroxyl group and the acetyl
group's hydrogen bonding network.[1]

o Position 5 (Para to -OH): Sterically accessible and electronically reinforced by the meta-
directing influence of the acetyl group.[1]

Conclusion: lodination occurs exclusively at the C5 position under controlled conditions.[1]
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Mechanistic Pathway (DOT Diagram)
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Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 iodination.

Protocol A: Oxidative lodination ()

Status: Standard Laboratory Method Advantage: High Atom Economy (100% lodine Utilization)
[1]

The Chemistry

Direct iodination with

alone is inefficient because Hl is produced as a byproduct, reducing atom economy and
potentially causing reversibility.[1] Adding lodic acid (

) oxidizes the byproduct iodide (
) back to iodine (

), driving the reaction to completion.[1]

Step-by-Step Methodology

Reagents:
¢ 2'-Hydroxyacetophenone (10 mmol, 1.36 Q)
 lodine (

) (4 mmol, 1.02 g)[1]

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1416762/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-1-2-hydroxy-5-iodophenyl-ethanone
https://pdf.benchchem.com/8/A_Comprehensive_Technical_Guide_to_the_Physical_Properties_of_2_Hydroxyacetophenone_with_a_Focus_on_its_Melting_Point.pdf
https://pdf.benchchem.com/8/A_Comprehensive_Technical_Guide_to_the_Physical_Properties_of_2_Hydroxyacetophenone_with_a_Focus_on_its_Melting_Point.pdf
https://pdf.benchchem.com/8/A_Comprehensive_Technical_Guide_to_the_Physical_Properties_of_2_Hydroxyacetophenone_with_a_Focus_on_its_Melting_Point.pdf
https://pdf.benchchem.com/8/A_Comprehensive_Technical_Guide_to_the_Physical_Properties_of_2_Hydroxyacetophenone_with_a_Focus_on_its_Melting_Point.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416762?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

lodic Acid (

) (2 mmol, 0.35 g)[1]

Ethanol (95%, 20 mL)

Procedure:

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g
of 2'-hydroxyacetophenone in 15 mL of ethanol.

Oxidant Addition: Dissolve iodic acid (0.35 g) in a minimal amount of water (1-2 mL) and add
to the flask.

lodine Addition: Add molecular iodine (1.02 g) to the mixture.
Reaction: Stir the mixture vigorously at 35-40 °C for 1.5 to 2 hours.

o Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1] The starting
material (

) should disappear, replaced by a lower

spot.[1]
Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

Precipitation: A yellow solid will precipitate immediately.[1][2] Stir for 10 minutes to ensure full
crystallization.

Filtration: Filter the solid under vacuum. Wash with cold water (

mL) to remove residual acid and iodine.[1]

Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[1]

Expected Yield: 85-92%]1]

Protocol B: Green Synthesis ()
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Status: Sustainable / Green Chemistry Advantage: Water is the only byproduct; avoids heavy
oxidants.[1]

The Chemistry

Hydrogen peroxide acts as the terminal oxidant, generating the active electrophilic iodine
species in situ.[1]

[1]
Step-by-Step Methodology

Reagents:

2'-Hydroxyacetophenone (10 mmol)[1]

lodine (

) (10 mmol)[1]

Hydrogen Peroxide (30% ag., 12 mmol)[1]

Methanol (20 mL)

Procedure:

o Setup: Charge a flask with 2'-hydroxyacetophenone (10 mmol) and lodine (10 mmol) in
Methanol (20 mL).

 Activation: Add Hydrogen Peroxide (30%, 1.2 mL) dropwise over 5 minutes.

e Reaction: Stir at Room Temperature for 4—6 hours.

o Note: The reaction may be slightly slower than Method A. If conversion is incomplete after
6 hours, warm to 40 °C.

o Workup: Evaporate the methanol under reduced pressure.

o Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated Sodium
Thiosulfate (
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) solution.

o Why: Thiosulfate neutralizes any unreacted iodine (turning the organic layer from
purple/brown to yellow).[1]

« |solation: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Process Workflow & Decision Tree
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Figure 2: Operational workflow for the synthesis and purification.[3]
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Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesis, you must validate the Regiochemistry (confirming 5-
iodo vs. 3-iodo).

Proton NMR ( NMR, 400 MHz, )

The aromatic region is diagnostic.[1] You expect a specific splitting pattern for the 1,2,4-
trisubstituted ring (relative to the phenyl ring protons).[1]

Chemical Shift ]
Coupling (

( Multiplicity Assignment Interpretation

) )

Chelated

phenolic proton
12.20 Singlet - -OH (downfield due to

H-bond with

carbonyl).

Key ldentifier:

Meta coupling to
8.05 Doublet Hz H-6 H-4. Proves H-6

is isolated from

H-5.

Doublet of

doublets (Ortho
Hz H-4

to H-3, Meta to

H-6).

7.75 dd

Ortho coupling to

H-4. Upfield due
Hz H-3

to ortho-OH

shielding.

6.80 Doublet

) Methyl ketone
2.65 Singlet -
protons.[2]
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Validation Check: If you observe a triplet or a doublet with a large coupling constant (

Hz) at the most downfield aromatic position, you may have the incorrect isomer.[1] The doublet
at

Hz (H-6) is the signature of the 5-substituted product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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